![molecular formula C10H6BrNO2S B2780054 (5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 291536-36-2](/img/structure/B2780054.png)

(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

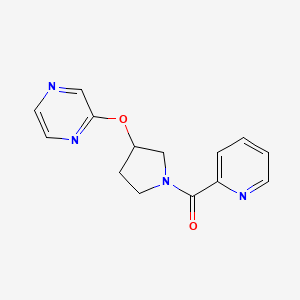

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered thiazolidinedione ring and the attached bromophenyl group. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis

Thiazolidinediones can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the carbonyl group or at the carbon-carbon double bond . The bromophenyl group could potentially undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points compared to similar compounds without a halogen .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

Research has explored the antiproliferative properties of thiazolidine-2,4-dione derivatives against various cancer cell lines. A study synthesized a series of these derivatives, evaluating their cell antiproliferation activity through assays against human skin fibroblast and carcinoma cell lines. Compounds demonstrated significant antiproliferative activity, attributed to the nitro group's importance on the thiazolidinone moiety and the substituted aryl ring's position (Chandrappa et al., 2008).

Corrosion Inhibition

Thiazolidinedione derivatives have also been studied for their role in corrosion inhibition for mild steel in acidic environments. The efficiency of these inhibitors increased with concentration, suggesting their protective role in metal preservation (Yadav et al., 2015).

Antimicrobial and Antifungal Activities

Derivatives of thiazolidine-2,4-dione have exhibited a range of biological activities, including antimicrobial and antifungal properties. Novel synthetic approaches have enriched the collection of thiazolidinedione with diverse biological activities, showing significant antibacterial and antifungal efficacy against a variety of pathogens (Mohanty et al., 2015).

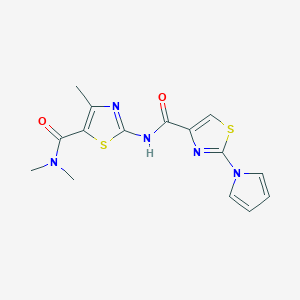

Anticancer Hybrid Molecules

Hybridization of bioactive molecules has been a strategy to enhance anticancer activity. Thiazolidine-2,4-dione scaffolds have been combined with different bioactive moieties, demonstrating broad-spectrum antineoplastic activity and apoptosis induction in cancer cell lines (Romagnoli et al., 2013).

Aldose Reductase Inhibitors

The potential of thiazolidine-2,4-dione derivatives as aldose reductase inhibitors has been investigated, suggesting their utility in managing diabetic complications. These compounds have shown promising activities, indicating their therapeutic potential (Sohda et al., 1982).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of (5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione is the Serine/threonine-protein kinase pim-2 (Pim-2) . Pim-2 is a type of enzyme known as a kinase, which plays a crucial role in various cellular processes, including cell survival, proliferation, and differentiation.

Mode of Action

The compound interacts with its target, Pim-2, by binding to the active site of the enzyme. This interaction inhibits the kinase activity of Pim-2, leading to a decrease in the phosphorylation of its downstream targets . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Eigenschaften

IUPAC Name |

(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJYBXTWFNRUTA-YVMONPNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole](/img/structure/B2779971.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2779976.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B2779977.png)

![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2779983.png)

![tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride](/img/structure/B2779988.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2779989.png)

![7-chloro-4-(3,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2779990.png)